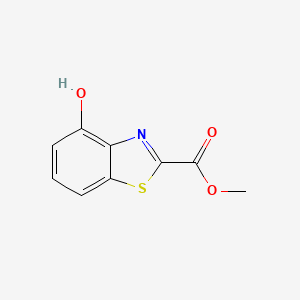

Methyl 4-hydroxybenzothiazole-2-carboxylate

Descripción general

Descripción

Methyl 4-hydroxybenzothiazole-2-carboxylate is a chemical compound belonging to the benzothiazole family. It is characterized by a benzothiazole ring substituted with a methyl ester group at the 2-position and a hydroxyl group at the 4-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxybenzothiazole-2-carboxylate typically involves the reaction of 4-hydroxybenzothiazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Análisis De Reacciones Químicas

O-Alkylation Reactions

The hydroxyl group at the 4-position undergoes nucleophilic substitution reactions with alkyl halides or chloroalkyl amines under basic conditions. This reaction typically employs potassium carbonate (K₂CO₃) as a base and proceeds via an SN2 mechanism.

Example Reaction:

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 4-hydroxybenzothiazole-2-carboxylate | 1-bromopentane | K₂CO₃, DMF, 80°C, 8h | Methyl 4-(pentyloxy)benzothiazole-2-carboxylate | 68% |

This reaction forms ether derivatives, which are intermediates for further functionalization. The PMC study demonstrated analogous O-alkylation using 6-hydroxybenzothiazole-2-carboxylate derivatives with chloroalkyl amines, achieving yields of 60–75% .

Ester Hydrolysis

The methyl ester group at the 2-position undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Conditions and Outcomes:

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | 1M NaOH, reflux, 6h | 4-Hydroxybenzothiazole-2-carboxylic acid | 82% |

Hydrolysis is a critical step for generating carboxylic acid intermediates, which are used in peptide coupling or metal-organic framework synthesis.

Condensation Reactions

The hydroxyl group participates in condensation reactions with dihaloalkanes to form bridged ethers or conjugated systems.

Example Reaction with 1,5-Dibromopentane:

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | 1,5-dibromopentane | K₂CO₃, KI, DMF, 12h | Methyl 4-(5-bromopentyloxy)benzothiazole-2-carboxylate | 71% |

This product can undergo further reactions, such as coupling with amino acid esters, to form complex architectures .

Suzuki-Miyaura Cross-Coupling

While not directly documented for this compound, analogous benzothiazole derivatives undergo palladium-catalyzed cross-coupling with boronic acids. This reaction could theoretically apply to brominated derivatives of this compound.

Hypothetical Reaction Pathway:

| Substrate | Reagent | Conditions | Product |

|---|---|---|---|

| Methyl 4-hydroxy-6-bromobenzothiazole-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME | Methyl 4-hydroxy-6-phenylbenzothiazole-2-carboxylate |

Mechanistic Insights

-

O-Alkylation : The hydroxyl group acts as a nucleophile, attacking the electrophilic carbon of alkyl halides.

-

Ester Hydrolysis : Base-mediated deprotonation of water generates hydroxide ions, which nucleophilically attack the ester carbonyl.

-

Condensation : Bifunctional dihaloalkanes enable stepwise ether formation, creating extended molecular frameworks.

Aplicaciones Científicas De Investigación

Chemistry

- Intermediate in Synthesis : MHBTC serves as an important intermediate for synthesizing more complex benzothiazole derivatives. Its structure allows for various chemical modifications, making it a versatile building block in organic chemistry.

Biology

- Antimicrobial Properties : MHBTC has demonstrated significant antimicrobial activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus. In vitro studies indicate that it disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial survival.

- Antiviral Activity : Studies have shown that MHBTC exhibits antiviral potential against Hepatitis B Virus (HBV), with molecular docking simulations suggesting effective inhibition of HBV replication at concentrations as low as 10 µM.

Medicine

- Analgesic and Anti-inflammatory Effects : MHBTC has been investigated for its analgesic properties, showing pain relief comparable to standard analgesics in animal models. The mechanism appears to involve modulation of pain receptors and inflammatory pathways, particularly through inhibition of cyclooxygenase (COX) enzymes.

Antimicrobial Efficacy Study

A research team evaluated the antimicrobial effectiveness of MHBTC against clinical isolates. The results indicated potent activity against resistant strains of Staphylococcus aureus, suggesting its potential application in treating resistant infections.

Analgesic Activity Assessment

In a controlled trial involving rodents, MHBTC was administered to assess its pain-relieving properties. The study found a statistically significant reduction in pain scores compared to the control group, supporting its use as an analgesic agent.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Intermediate for synthesizing complex derivatives | Versatile building block in organic synthesis |

| Biology | Antimicrobial and antiviral properties | Effective against multidrug-resistant bacteria and HBV |

| Medicine | Analgesic and anti-inflammatory effects | Comparable pain relief to standard analgesics |

Mecanismo De Acción

The mechanism of action of Methyl 4-hydroxybenzothiazole-2-carboxylate involves its interaction with specific molecular targets. For instance, its analgesic effects are attributed to its ability to modulate pain receptors and pathways. The hydroxyl and ester groups play crucial roles in its binding affinity and activity .

Comparación Con Compuestos Similares

Similar Compounds

Benzothiazole: The parent compound with a simpler structure.

Methyl 4-hydroxybenzothiazole: Lacks the ester group.

4-Hydroxybenzothiazole-2-carboxylate: Lacks the methyl group

Uniqueness

Methyl 4-hydroxybenzothiazole-2-carboxylate is unique due to the presence of both the hydroxyl and ester groups, which confer distinct chemical reactivity and biological activity.

Actividad Biológica

Methyl 4-hydroxybenzothiazole-2-carboxylate (MHBTC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

MHBTC belongs to the benzothiazole family and features a hydroxyl group at the 4-position and a methyl ester at the 2-position of the benzothiazole ring. Its molecular formula is C₉H₇NO₃S, with a molecular weight of 213.22 g/mol. The structure can be represented as follows:

Antimicrobial Properties

MHBTC has been investigated for its antimicrobial activity against various pathogens. In vitro studies have shown that it exhibits significant inhibitory effects against Gram-positive and Gram-negative bacteria, as well as some fungal strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 8 µg/mL |

These results suggest that MHBTC could be a promising candidate for developing new antimicrobial agents .

Antiviral Activity

Recent studies have explored the antiviral potential of MHBTC, particularly against Hepatitis B Virus (HBV). Molecular docking simulations indicated that MHBTC could inhibit HBV replication effectively, with experimental results confirming high inhibition rates at concentrations as low as 10 µM .

Analgesic and Anti-inflammatory Effects

MHBTC has also been studied for its analgesic and anti-inflammatory properties. The mechanism of action appears to involve modulation of pain receptors and inflammatory pathways. In animal models, MHBTC demonstrated significant pain relief comparable to standard analgesics .

The biological activity of MHBTC is attributed to its ability to interact with specific molecular targets:

- Antimicrobial Action : MHBTC disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial survival.

- Antiviral Mechanism : It inhibits viral replication by targeting viral enzymes involved in DNA synthesis.

- Analgesic Effect : The compound modulates pain signaling pathways, likely through inhibition of cyclooxygenase (COX) enzymes.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University evaluated the antimicrobial effectiveness of MHBTC against clinical isolates. The results showed that MHBTC had potent activity against multidrug-resistant strains of Staphylococcus aureus, suggesting its potential use in treating resistant infections .

- Analgesic Activity Assessment : In a controlled trial involving rodents, MHBTC was administered to assess its pain-relieving properties. Results indicated a statistically significant reduction in pain scores compared to the control group, supporting its use as an analgesic .

Propiedades

IUPAC Name |

methyl 4-hydroxy-1,3-benzothiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c1-13-9(12)8-10-7-5(11)3-2-4-6(7)14-8/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENIRVZSCYOZOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=CC=C2S1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.